1,4-Dimethyl-3-acetyl-4-hydroxy-piperidine
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Description
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of interest in several papers. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e), a potent anti-acetylcholinesterase inhibitor, involves the replacement of a 2-isoindoline moiety with an indanone moiety, demonstrating the versatility of piperidine chemistry in generating biologically active molecules . Another paper describes the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, showcasing the use of dynamic pH control and electrophilic substitution to create a series of sulfonamides with a piperidine nucleus .
Molecular Structure Analysis
The crystal structure of a piperidine derivative, 4,4-dimethyl-1-[2-phenyl-1-(phenylamino)ethyl]piperidin-2,6-dione, has been determined, revealing dihedral angles between the piperidine ring and attached phenyl and phenylamine moieties. This structural information is crucial for understanding the conformational preferences of piperidine derivatives and their potential interactions with biological targets .
Chemical Reactions Analysis
The papers discuss various chemical reactions involving piperidine derivatives. For example, the synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists utilizes the cis-thermal elimination of carbonates, highlighting a method for selective dehydration and the formation of specific stereoisomers . Another study presents a tandem aza[4 + 2]/allylboration reaction, a novel multicomponent reaction for the synthesis of α-hydroxyalkyl piperidine derivatives, which is significant for creating compounds with multiple stereogenic centers in a single step .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their structural features. For instance, the presence of substituents such as acetyl or dimethylamino groups can affect the compound's reactivity, solubility, and biological activity. The pharmacological properties of a new derivative of piperidine, 4-acetyl-4-(3-chlorphenyl)-1-(3'-dimethylaminopropyl)-piperidine dihydrochloride, were evaluated, demonstrating its analgesic and spasmolytic properties . The bioactivity of synthesized O-substituted sulfonamides was also evaluated, showing significant activity against butyrylcholinesterase enzyme .
Scientific Research Applications
Thermal Degradation and Pyrolysis Studies
1,4-Dimethyl-3-acetyl-4-hydroxy-piperidine has been studied in the context of thermal degradation and pyrolysis. For instance, research on the pyrolysis of 1-deoxy-1-piperidino-d-fructose revealed the formation of various compounds including piperidine acetate and piperidine amides, indicating the potential of this compound in the study of carbohydrate pyrolysis (Mills, Baker, & Hodge, 1970).
Bioactive Conformation Studies in Medicinal Chemistry
The compound has been explored in medicinal chemistry for understanding the bioactive conformation of mu-opioid receptor antagonists. A study elucidated the conformational aspects of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, contributing to the development of opioid receptor antagonists (Le Bourdonnec et al., 2006).
Kinetic Studies of Acid-Catalyzed Reactions
Kinetic studies of the acid-catalyzed rearrangement of cyclic O,N-acetals derived from acylquinones and enamines have utilized derivatives of this compound. These studies provide insights into the mechanisms of chemical reactions involving piperidine derivatives (Castro, Santos, & Valderrama, 1986).
Pharmaceutical Research for Gastrointestinal Disorders
In pharmaceutical research, specifically for gastrointestinal motility disorders, this compound derivatives have been investigated. One such study led to the discovery of a peripherally selective opioid antagonist showing potential for clinical investigation in gastrointestinal motility disorders (Zimmerman et al., 1994).
Molecular Structure and Hydrogen Bonding Studies
The compound has been a subject in studies focusing on molecular structure and hydrogen bonding. For instance, a study reported the crystal and molecular structure of related piperidine derivatives, emphasizing the role of hydrogen bonding and C-H…π interactions in stabilizing the molecular structure (Khan et al., 2013).
Anti-Neoplastic Activity Evaluation
Research has also been conducted to evaluate the anti-neoplastic activity of this compound derivatives, particularly against specific cancer cells in animal models. This provides valuable information for the development of new cancer therapeutics (Arul & Smith, 2016).
properties
IUPAC Name |
1-(4-hydroxy-1,4-dimethylpiperidin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(11)8-6-10(3)5-4-9(8,2)12/h8,12H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSYAXKYAOWSCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(CCC1(C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283202 |
Source
|
Record name | 1,4-Dimethyl-3-acetyl-4-hydroxy-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37994-62-0 |
Source
|
Record name | NSC30344 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dimethyl-3-acetyl-4-hydroxy-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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